molecular formula C9H8ClN3O B12084096 5-Amino-4-(3-chlorophenyl)-1H-pyrazol-3-ol

5-Amino-4-(3-chlorophenyl)-1H-pyrazol-3-ol

Cat. No.: B12084096
M. Wt: 209.63 g/mol
InChI Key: CLPICGSYKIXDCE-UHFFFAOYSA-N
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Description

Significance of the Pyrazole (B372694) Core in Modern Chemical Sciences and Drug Discovery

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. scirp.orgmdpi.combldpharm.com Its significance stems from its metabolic stability and its ability to serve as a versatile framework for a multitude of approved therapeutic agents. beilstein-journals.org In the last decade, the number of drugs incorporating the pyrazole ring has risen significantly. scirp.orgbeilstein-journals.org

This structural motif is a cornerstone in many blockbuster drugs with a wide array of pharmacological activities, including anti-inflammatory, anticancer, antiviral, antimicrobial, and antidiabetic properties. scirp.orgsigmaaldrich.comnih.gov The pyrazole core's versatility allows for the introduction of various functional groups, enabling it to interact with numerous biological targets like enzymes and cellular receptors. mdpi.comnih.gov

Prominent examples of FDA-approved drugs built upon a pyrazole core highlight its therapeutic importance. scirp.orgbldpharm.com These include treatments for cancer (e.g., Ibrutinib, Axitinib), HIV (Lenacapavir), pulmonary hypertension (Riociguat), and erectile dysfunction (Sildenafil). scirp.orgbeilstein-journals.org The success and broad applicability of this heterocyclic system continue to drive research into new pyrazole-based compounds. researchgate.netbeilstein-journals.org

Interactive Data Table: Examples of Marketed Drugs Featuring a Pyrazole Core

Drug NameTherapeutic Use
Celecoxib Anti-inflammatory
Sildenafil Erectile Dysfunction
Rimonabant Anti-obesity (withdrawn)
Axitinib Anticancer
Baricitinib Anticancer, Autoimmune diseases
Lenacapavir Antiviral (HIV)
Zanubrutinib Anticancer

Overview of Aminopyrazole and Pyrazol-3-ol Scaffolds as Privileged Structures in Medicinal Chemistry

Within the broader class of pyrazoles, specific substituted scaffolds have emerged as particularly valuable. Aminopyrazoles and pyrazol-3-ols (often existing as their tautomeric form, pyrazolones) are considered privileged structures due to their frequent appearance in biologically active compounds. researchgate.netbasf.com

The aminopyrazole scaffold, characterized by a pyrazole ring bearing a free amino group, is a versatile and advantageous framework in drug discovery. researchgate.netbeilstein-journals.org The position of the amino group (at C3, C4, or C5) influences the compound's properties and biological targets. nih.govresearchgate.net 5-Aminopyrazoles, in particular, are widely reported in medicinal chemistry literature due to their versatility. beilstein-journals.org They serve as crucial components in inhibitors of various kinases, such as p38 MAP kinase and Bruton's tyrosine kinase (BTK), which are important targets in cancer and inflammatory diseases. researchgate.netbeilstein-journals.orgresearchgate.net The recently approved drug Pirtobrutinib, a BTK inhibitor for treating mantle cell lymphoma, features a 5-aminopyrazole core, underscoring the scaffold's contemporary relevance. researchgate.netresearchgate.net

The pyrazol-3-ol motif, which exists in tautomeric equilibrium with pyrazolin-5-one, forms the basis of the pyrazolone (B3327878) class of compounds. basf.com Since the synthesis of antipyrine (B355649) in 1883, pyrazolones have been investigated for a wide spectrum of pharmacological activities. basf.com These include antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. basf.com FDA-approved drugs like Edaravone, used for treating amyotrophic lateral sclerosis (ALS), contain the pyrazolone nucleus, demonstrating its therapeutic utility. basf.com

Rationale for Dedicated Academic Investigation of 5-Amino-4-(3-chlorophenyl)-1H-pyrazol-3-ol Derivatives

The dedicated academic investigation of this compound is rooted in a rational drug design strategy known as molecular hybridization or fragment-based design. This approach involves combining known pharmacophores or privileged scaffolds into a single molecule to explore new chemical space and potentially discover compounds with enhanced or novel biological activities.

The structure of this compound represents a convergence of three key structural motifs:

The 5-Aminopyrazole Core : A well-established scaffold for kinase inhibitors and other therapeutic agents. beilstein-journals.orgnih.gov

The Pyrazol-3-ol Moiety : A structure known for a broad range of biological activities, including anti-inflammatory and antioxidant effects. basf.com

The 4-Aryl Substitution : Placing an aryl group at the 4-position of the pyrazole ring is a common strategy in medicinal chemistry. The specific 3-chlorophenyl group is frequently incorporated into drug candidates to modulate factors such as metabolic stability, binding affinity, and lipophilicity.

By synthesizing this hybrid molecule, researchers can investigate the synergistic or additive effects of these combined fragments. The goal is to create a new chemical entity whose biological profile is distinct from its individual components. The synthesis of such specifically substituted pyrazoles allows for the exploration of structure-activity relationships (SAR), providing valuable data for the rational design of future therapeutic agents. mdpi.com

Scope and Core Objectives of Current Academic Inquiry into the Compound

The academic inquiry into this compound and its derivatives encompasses several core objectives, reflecting a systematic approach to early-stage drug discovery.

Key Research Objectives:

Synthetic Methodology Development : A primary objective is to establish efficient, high-yield, and regioselective synthetic pathways to produce this compound and related analogs. beilstein-journals.org This includes optimizing reaction conditions and exploring various starting materials, such as appropriately substituted β-ketonitriles and hydrazines. beilstein-journals.org

Structural and Physicochemical Characterization : Thorough characterization of the synthesized compounds using modern analytical techniques (e.g., NMR, MS, X-ray crystallography) is essential to confirm their structure and stereochemistry.

Biological Screening and Pharmacological Evaluation : A central goal is to screen the compound against a diverse panel of biological targets to identify potential therapeutic applications. Based on the known activities of its constituent scaffolds, screening would likely focus on:

Anticancer Activity : Evaluating cytotoxic effects against various human cancer cell lines. sigmaaldrich.com

Anti-inflammatory Activity : Assessing the inhibition of inflammatory mediators or enzymes like COX. nih.gov

Kinase Inhibition : Testing for inhibitory activity against a panel of protein kinases relevant to oncology and immunology.

Antimicrobial Activity : Screening against pathogenic bacteria and fungi. nih.gov

Structure-Activity Relationship (SAR) Studies : By synthesizing a series of related derivatives (e.g., varying the substitution on the phenyl ring), researchers aim to understand how specific structural modifications impact biological activity. This knowledge is crucial for optimizing lead compounds to improve potency and selectivity. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

5-amino-4-(3-chlorophenyl)-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C9H8ClN3O/c10-6-3-1-2-5(4-6)7-8(11)12-13-9(7)14/h1-4H,(H4,11,12,13,14)

InChI Key

CLPICGSYKIXDCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(NNC2=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Amino 4 3 Chlorophenyl 1h Pyrazol 3 Ol and Its Analogues

Established Synthetic Routes for Pyrazol-3-ol Scaffolds and Pyrazolone (B3327878) Tautomers

The pyrazol-3-ol core and its tautomeric pyrazolone form are accessible through several reliable synthetic strategies. nih.govnih.govresearchgate.netresearchgate.net These methods provide the foundational chemistry upon which more complex, substituted derivatives are built.

The most classical and widely employed method for constructing the pyrazole (B372694) ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, a reaction known as the Knorr pyrazole synthesis. nih.govbeilstein-journals.org This approach involves the reaction of hydrazines with β-diketones, β-ketoesters, or other 1,3-dielectrophiles. nih.govresearchgate.net The reaction typically proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical β-dicarbonyl compounds can often be controlled by the reaction conditions and the nature of the substituents. researchgate.net

Another established route involves the Michael addition of hydrazines to α,β-unsaturated carbonyl compounds. nih.govbeilstein-journals.org This reaction initially forms a pyrazoline intermediate, which can then be oxidized to the corresponding aromatic pyrazole. beilstein-journals.org In cases where the α,β-unsaturated carbonyl compound possesses a good leaving group in the β-position, elimination occurs directly to afford the pyrazole. beilstein-journals.org

A summary of representative cyclocondensation reactions is presented in Table 1.

Hydrazine ReactantCarbonyl ReactantProduct TypeReference
Hydrazine/Arylhydrazine1,3-DiketonePyrazole nih.govbeilstein-journals.org
Hydrazine/Arylhydrazineβ-KetoesterPyrazolone/Pyrazol-3-ol nih.gov
Hydrazineα,β-Unsaturated KetonePyrazoline (oxidizes to Pyrazole) beilstein-journals.org
Tosylhydrazineα,β-Unsaturated KetonePyrazole (direct elimination) beilstein-journals.org
ArylhydrazineFluorinated β-diketoneTrifluoromethylpyrazole researchgate.net

This table provides examples of general reaction types for pyrazole synthesis.

The 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings, including pyrazoles. nih.gov This strategy typically involves the reaction of a dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, which is usually an alkene or an alkyne. nih.govnih.gov

The use of diazo compounds, such as ethyl diazoacetate (EDA), in reactions with alkynes is a common approach to synthesize pyrazole esters. nih.govunisi.it The regioselectivity of these cycloadditions can be influenced by factors such as pH and the nature of the substituents on both the diazo compound and the alkyne. unisi.it Similarly, nitrilimines, often generated in situ, react readily with terminal alkynes to form pyrazoles. nih.gov Intramolecular versions of this reaction have also been developed to create fused polycyclic pyrazole systems. fao.orgacs.org

Multi-component reactions (MCRs) have gained prominence as highly efficient and atom-economical methods for the synthesis of complex molecules like pyrazoles from simple starting materials in a single step. nih.govmdpi.com These reactions offer significant advantages over traditional multi-step syntheses by reducing waste, saving time, and allowing for greater structural diversity. nih.govacs.org

A common MCR for pyrazole synthesis involves the reaction of an aldehyde, an active methylene (B1212753) nitrile (like malononitrile), and a hydrazine derivative. researchgate.netresearchgate.net For instance, the three-component reaction of an aromatic aldehyde, malononitrile, and phenylhydrazine (B124118) can yield 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. researchgate.net Another variation is a four-component reaction involving an aldehyde, a β-ketoester, malononitrile, and hydrazine hydrate, which can lead to highly substituted pyrano[2,3-c]pyrazole derivatives. mdpi.comnih.gov These MCRs often proceed through a cascade of reactions, such as Knoevenagel condensation followed by Michael addition and subsequent cyclization. mdpi.com

Targeted Synthesis of 5-Amino-4-(3-chlorophenyl)-1H-pyrazol-3-ol and Related Chlorophenyl Pyrazoles

The synthesis of the specific target molecule, this compound, and its analogues requires careful selection of precursors and reaction conditions to ensure the correct placement of the amino, 3-chlorophenyl, and hydroxyl groups on the pyrazole core.

The synthesis of 5-aminopyrazoles often starts from β-ketonitriles or α,β-unsaturated nitriles. chim.it For a 4-aryl-5-aminopyrazole structure, a key intermediate is often an α-cyano-β-aryl-β-ketoester or a related derivative.

A highly relevant synthetic route involves the reaction of an arylhydrazine with an appropriately substituted three-carbon synthon. For example, the synthesis of 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester has been achieved through the reaction of (3-chlorophenyl)hydrazine (B1595953) hydrochloride with ethyl(ethoxymethylene)cyanoacetate. prepchem.com This reaction proceeds via an initial Michael-type addition followed by cyclization, with the regioselectivity being directed by the nature of the reactants. scirp.org The resulting pyrazole can then potentially be converted to the target pyrazol-3-ol.

Another approach involves the condensation of (3-chlorophenyl)hydrazine with a β-ketonitrile. The synthesis of 3(or 5)-amino-5(or 3)-aryl-1H-pyrazoles can be achieved from the reaction of substituted phenylhydrazines with 1-aminocinnamonitriles, which are themselves derived from the base-catalyzed reaction of a benzoylacetonitrile (B15868) and acetonitrile. beilstein-journals.orgnih.gov The regiochemical outcome of the cyclization of monosubstituted hydrazines with β-ketonitriles is a critical consideration, as two isomeric products can potentially form. chim.it The reaction of an arylhydrazine with (ethoxymethylene)malononitrile has been shown to yield 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with excellent regioselectivity. scirp.org

A plausible synthetic pathway to this compound is outlined in the table below, based on established transformations.

StepReactant 1Reactant 2Intermediate/ProductReaction TypeReference
13-ChlorobenzoylacetonitrileHydrazine Hydrate5-Amino-3-(3-chlorophenyl)-1H-pyrazoleCyclocondensation chim.itbeilstein-journals.orgnih.gov
2(3-Chlorophenyl)hydrazineEthyl Cyanoacetate / Base5-Amino-4-(3-chlorophenyl)-1H-pyrazol-3-oneCyclocondensation chim.it

This table outlines potential synthetic routes based on general methodologies for aminopyrazole synthesis.

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired pyrazole product while minimizing side reactions. Key parameters that are often adjusted include the choice of solvent, temperature, catalyst, and reaction time.

For the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, a study found that solvents like 2,2,2-trifluoroethanol (B45653) (TFE) and ethanol (B145695) provided the highest yields. scirp.org The use of ionic liquids has also been explored as a medium for pyrazole synthesis, in some cases leading to significantly higher yields compared to conventional solvents like ethanol. nih.gov

Temperature can also be used to control the reaction outcome. In some cases, temperature-controlled divergent synthesis allows for the selective formation of different pyrazole products from the same starting materials simply by adjusting the reaction temperature. nih.gov For multi-component reactions, the choice of catalyst is critical. Catalysts ranging from molecular iodine to L-proline have been used to promote the efficient formation of pyrazole and fused-pyrazole systems. benthamdirect.commdpi.com The optimization process often involves screening various solvents, catalysts, and temperatures to identify the ideal conditions for a specific transformation, as demonstrated in studies on the synthesis of pyrazole-amide conjugates and pyranopyrazoles. researchgate.netresearchgate.net

An example of reaction condition optimization is shown in the table below.

EntryReactant 1Reactant 2SolventTemperature (°C)Yield (%)Reference
1Phenylhydrazine(Ethoxymethylene)malononitrileTFEReflux93 scirp.org
2Phenylhydrazine(Ethoxymethylene)malononitrileEthanolReflux91 scirp.org
3Phenylhydrazine(Ethoxymethylene)malononitrileMethanolReflux85 scirp.org
4Phenylhydrazine(Ethoxymethylene)malononitrileTHFReflux56 scirp.org
5ChalconeTosylhydrazone[HDBU][OAc]9585 nih.gov
6ChalconeTosylhydrazoneEthanol9565 nih.gov

This table illustrates the impact of solvent and temperature on the yield of pyrazole synthesis in representative reactions.

Strategic Derivatization of this compound for Structure-Activity Exploration

The inherent reactivity of the 5-amino, 4-aryl, and 3-hydroxyl groups, along with the pyrazole ring itself, provides multiple avenues for chemical modification. These transformations are crucial for fine-tuning the physicochemical and pharmacological properties of the parent molecule.

Functionalization and Modifications at the 5-Amino Group

The 5-amino group of 5-aminopyrazole derivatives is a key nucleophilic center, readily undergoing a variety of chemical transformations. nih.govscirp.org This functionalization is a common strategy to explore the chemical space around the pyrazole core.

Acylation reactions are frequently employed to introduce amide functionalities. For instance, the reaction of 5-amino-3-substituted-1H-pyrazoles with chloroacetyl chloride in a basic medium leads to the formation of the corresponding N-(pyrazol-5-yl)acetamide derivatives. scirp.orgmdpi.com Similarly, treatment of 5-amino-3-aryl-1H-pyrazoles with substituted benzoyl chlorides in dichloromethane (B109758) (DCM) yields N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides. beilstein-journals.org The HATU coupling reagent has also been effectively used to facilitate the reaction between 5-aminopyrazoles and anilines, affording the desired amino-pyrazole derivatives in good yields. scirp.org

Beyond simple acylation, the 5-amino group can be a precursor for the synthesis of more complex heterocyclic systems. One-pot diazotization of 5-amino-1H-pyrazole-4-carbonitriles has been utilized to synthesize pyrazolo[3,4-d] nih.govsemanticscholar.orgnih.govtriazin-4-ones. scirp.org

The following table summarizes selected examples of functionalization at the 5-amino group of pyrazole analogues.

Starting MaterialReagentProductReference
5-Amino-3-substituted-1H-pyrazoleChloroacetyl chloride3H-Imidazo[1,2-b]pyrazo-2-ol scirp.org
5-Amino-3-aryl-1H-pyrazolesSubstituted benzoyl chloridesN-(1,3-Diaryl-1H-pyrazol-5-yl)benzamides beilstein-journals.org
5-Amino-1H-pyrazole-4-carbonitriles-Pyrazolo[3,4-d] nih.govsemanticscholar.orgnih.govtriazin-4-ones scirp.org

Substitutions and Transformations on the Pyrazole Ring (e.g., at Position 4)

The C4 position of the 5-aminopyrazole ring is susceptible to electrophilic substitution, allowing for the introduction of various aryl groups. nih.gov A notable method for this is the laccase-mediated C-4 arylation of 5-aminopyrazoles. nih.gov This enzymatic approach utilizes the oxidation of catechols to form ortho-quinones, which then undergo nucleophilic attack by the C4 position of the 5-aminopyrazole. nih.gov This method is advantageous due to its mild reaction conditions and avoidance of protecting groups. nih.gov

The C4-arylated products have demonstrated significant biological potential, including anti-inflammatory properties and inhibitory effects on cyclin-dependent kinases. nih.gov The presence of the amino group at C5 can, however, lead to competitive N-arylation, making the control of regioselectivity a critical aspect of this transformation. nih.gov

Research has shown that various substituted catechols can be used to introduce a range of aryl groups at the C4 position. For example, the reaction of 1-phenyl-3-(p-tolyl)-1H-pyrazol-5-amine with catechol yields 4-(5-amino-1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)benzene-1,2-diol. nih.gov Similarly, using substituted catechols and pyrazoles, a library of C4-arylated 5-aminopyrazoles has been synthesized with moderate to good yields. nih.gov

Below is a table detailing examples of C4-arylated 5-aminopyrazole derivatives.

5-Aminopyrazole DerivativeCatechol DerivativeProductYield (%)Reference
1-Phenyl-3-(p-tolyl)-1H-pyrazol-5-amineCatechol4-(5-Amino-1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)benzene-1,2-diol83 nih.gov
1-(4-Methoxyphenyl)-3-(p-tolyl)-1H-pyrazol-5-amineCatechol4-(5-Amino-1-(4-methoxyphenyl)-3-(p-tolyl)-1H-pyrazol-4-yl)benzene-1,2-diol94 nih.gov
1-(p-Tolyl)-3-(4-chlorophenyl)-1H-pyrazol-5-amineCatechol4-(5-Amino-3-(4-chlorophenyl)-1-(p-tolyl)-1H-pyrazol-4-yl)benzene-1,2-diol59 nih.gov

Chemical Reactivity and Transformations Involving the 3-Hydroxyl Group

The 3-hydroxyl group of this compound exhibits reactivity characteristic of a phenolic hydroxyl group, although its acidity and nucleophilicity are modulated by the pyrazole ring. This functionality can undergo O-alkylation to form ether derivatives, which can significantly alter the lipophilicity and hydrogen bonding capacity of the molecule, thereby influencing its biological activity.

While specific examples for the title compound are not extensively detailed in the provided search results, the general reactivity of pyrazol-3-ols suggests that O-alkylation can be achieved under standard Williamson ether synthesis conditions, employing an alkyl halide in the presence of a suitable base. The choice of base and solvent is critical to control the regioselectivity of the reaction, as N-alkylation at the pyrazole ring nitrogens can be a competing pathway.

Incorporation into Fused Heterocyclic Systems

The bifunctional nature of 5-aminopyrazoles, possessing both an amino group and reactive ring positions, makes them excellent precursors for the synthesis of fused heterocyclic systems. nih.govnih.gov These fused systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, are of significant interest due to their structural analogy to endogenous purines and their associated diverse pharmacological activities. nih.govtandfonline.com

A common strategy for constructing pyrazolo[3,4-d]pyrimidines involves the reaction of 5-aminopyrazoles with various one-carbon synthons. For example, treatment with formic acid can lead to the formation of the pyrimidine (B1678525) ring. tandfonline.com A one-flask synthesis has been developed where 5-aminopyrazoles react with N,N-substituted amides in the presence of a coupling agent like PBr₃, followed by heterocyclization with hexamethyldisilazane (B44280) to yield pyrazolo[3,4-d]pyrimidines. nih.govsemanticscholar.orgnih.gov This method involves a Vilsmeier-Haack type reaction followed by an intermolecular heterocyclization. nih.gov

The synthesis of pyrazolo[3,4-b]pyridines can be achieved by reacting 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govnih.gov For example, the acid-catalyzed reaction of 5-aminopyrazoles with enaminones can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. nih.gov The regioselectivity of these cyclization reactions is a key consideration and can often be controlled by the reaction conditions and the nature of the substituents on both the pyrazole and the bielectrophilic partner. nih.govnih.gov

The following table presents examples of fused heterocyclic systems derived from 5-aminopyrazole analogues.

5-Aminopyrazole AnalogueReagent(s)Fused HeterocycleReference
5-AminopyrazoleN,N-Dimethylformamide / PBr₃, HexamethyldisilazanePyrazolo[3,4-d]pyrimidine nih.gov
5-Amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrilePhenyl isothiocyanate4-Imino-5-phenyl-6-thioxo-1-tosyl-1H-pyrazolo[3,4-d]-pyrimidine tandfonline.com
5-AminopyrazoleEnaminonePyrazolo[3,4-b]pyridine nih.gov

Advanced Preclinical Pharmacological Investigations of 5 Amino 4 3 Chlorophenyl 1h Pyrazol 3 Ol and Its Analogs

In Vitro Biological Activities and Molecular Target Identification

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The specific compound, 5-Amino-4-(3-chlorophenyl)-1H-pyrazol-3-ol, and its structural analogs have been the subject of extensive preclinical investigation to identify and characterize their molecular targets and cellular effects. These studies have revealed significant interactions with various enzymes and receptors, highlighting their potential as modulators of key signaling pathways involved in cancer, inflammation, and other disease states.

The aminopyrazole core has proven to be a versatile template for designing potent and selective enzyme inhibitors. By modifying the substituents on the pyrazole (B372694) ring, researchers have been able to target a range of enzymes with high affinity.

Kinases are a major class of enzymes targeted by aminopyrazole analogs due to their critical role in cell signaling and proliferation.

p38 MAP Kinase (p38MAPK): The 5-aminopyrazole scaffold is a well-established foundation for potent and selective inhibitors of p38α MAP kinase. researchgate.net A notable analog, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), emerged from high-throughput screening as a highly selective inhibitor. tandfonline.com X-ray crystallography has revealed that the exocyclic amine of the inhibitor forms a unique hydrogen bond with the threonine 106 residue in the ATP binding pocket of p38α, which is a likely contributor to its high selectivity. tandfonline.com Structure-activity relationship (SAR) studies have led to the identification of compounds with excellent cellular potency in suppressing the production of the pro-inflammatory cytokine TNFα. researchgate.net

Bruton's Tyrosine Kinase (BTK): Analogs of 5-aminopyrazole have been developed as highly effective inhibitors of Bruton's tyrosine kinase, a crucial mediator in the B-cell receptor (BCR) signaling pathway. unife.itnih.gov Pirtobrutinib (LOXO-305), a (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide, is a potent, non-covalent, reversible inhibitor of BTK. unife.itresearchgate.net It effectively inhibits both wild-type BTK and the C481S mutant, which confers resistance to covalent BTK inhibitors. google.com The reversible binding mechanism of Pirtobrutinib may help limit off-target toxicities associated with other kinase inhibitors. unife.it

EGFR and HER-2: While some pyrazole-containing compounds have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), studies on aminopyrazole analogs like Pirtobrutinib indicate a high degree of selectivity for BTK over EGFR. google.commdpi.com For instance, Pirtobrutinib demonstrates an IC50 value for EGFR in the range of 1-10 µM, which is significantly higher than its potent inhibition of BTK (IC50 <100 nM), indicating a weak interaction with EGFR. google.com

LRRK2: Leucine-rich repeat kinase 2 (LRRK2) is a therapeutic target for Parkinson's disease. While various LRRK2 kinase inhibitors have been developed, the available scientific literature does not prominently feature this compound or its close analogs as inhibitors of this specific kinase. nih.gov

Table 1: Kinase Inhibition Profile of Selected 5-Aminopyrazole Analogs

Certain pyrazole derivatives have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov A study of 5-aryl-1H-pyrazole-3-carboxylic acids demonstrated selective inhibition of the tumor-associated isoforms hCA IX and hCA XII over the cytosolic isoforms hCA I and II. docking.org The inhibition constants (Ki) were in the micromolar range (4-50 μM). docking.org Docking studies suggest that the selectivity arises from specific interactions within the active sites of hCA IX and XII. docking.org Another series, pyrazolo[4,3-c]pyridine sulfonamides, also showed varied inhibition constants against hCA I, II, IX, and XII. mdpi.com For example, some sulfonamide derivatives incorporating a pyrazole ring showed potent inhibition of hCA II with Ki values as low as 3.3 nM and were also active against the tumor-related hCA IX isoform. nih.gov

Research has extended to bacterial enzyme targets, such as β-ketoacyl-acyl carrier protein synthase III (FabH). Analogs based on a 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole scaffold were evaluated as FabH inhibitors. tandfonline.com Structure-activity relationship studies indicated that specific substitution patterns were crucial for inhibitory activity against E. coli FabH, and dihalogen substitution on one of the phenyl rings resulted in significant inhibition of Bacillus subtilis FabH. tandfonline.comresearchgate.net

Beyond enzymes, aminopyrazole analogs have been designed to interact with various G protein-coupled receptors (GPCRs) and ion channels.

Opioid Receptors: Pyrazole-based structures have been explored for their interaction with opioid receptors. Pyrazole-1-carboxamide derivatives have been identified as G-protein biased agonists for the µ-opioid receptor (MOR), a strategy aimed at developing new analgesics with fewer side effects. researchgate.net Additionally, a screen for modulators of the atypical opioid-like receptor MRGPRX2, which is involved in pain and itch, identified several opioid compounds as agonists. researchgate.net In a related synthesis of a tool compound for studying this receptor, 3-aminopyrazole (B16455) was used as a key starting material. researchgate.netnih.gov

Acid-Sensing Ion Channel Subtype 1α (ASIC1α): Acid-sensing ion channels are neuronal receptors implicated in pain perception. While inhibitors like amiloride (B1667095) have shown antinociceptive effects in neuropathic pain models by blocking ASICs, the scientific literature does not currently provide a direct link between this compound or its close analogs and activity at ASIC subtype 1α.

Cannabinoid Receptors: The pyrazole scaffold is prominent in the development of ligands for cannabinoid receptors, particularly the CB2 receptor, which is primarily expressed in the immune system and is a target for inflammatory conditions. Systematic modifications of scaffolds like 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide have yielded potent and highly selective CB2 receptor ligands, with some compounds exhibiting Ki values in the low nanomolar range (0.45 nM) and acting as either inverse agonists or agonists. nih.gov Other pyrazole analogs have been developed with high affinity and selectivity for the CB1 receptor. google.com

A significant body of research has focused on the antiproliferative effects of 5-aminopyrazole derivatives against a wide array of human cancer cell lines. These compounds have demonstrated the ability to inhibit cancer cell growth through various mechanisms, including the induction of apoptosis and cell cycle arrest.

For example, a series of 5-aminopyrazole derivatives were tested by the National Cancer Institute, with some analogs showing significant growth inhibition at a 10 μM concentration across multiple cell lines. nih.gov One analog, 5-amino-1-((4-chlorophenyl)(1-hydroxy-3,4-dihydronaphthalen-2-yl)methyl)-1H-pyrazole-4-carbonitrile, exhibited a cell proliferation inhibition of over 90% in non-small cell lung (NCI-H23), colon (HCT-15), CNS (SF-295), ovarian (NCI/ADR-RES), and prostate (DU-145) cancer cells. Another derivative, N-[[3-(4-bromophenyl)-1H-pyrazol-5-yl]-carbamothioyl]-4-chloro-benzamide (BC-7), showed selective cytotoxicity against human cervical cancer (HeLa) cells with an IC50 of 65.58 μM and was found to induce apoptosis via a mitochondrial- and caspase-dependent pathway. Further studies on various analogs have confirmed activity against breast cancer cell lines, including T-47D, HS 578t, and SK-BR3. nih.gov

Table 2: Antiproliferative Activity of Selected 5-Aminopyrazole Analogs

Investigations into Anti-inflammatory Mechanisms of Action

The anti-inflammatory properties of pyrazole derivatives are a significant area of pharmacological research. benthamscience.comnih.govnih.gov These compounds are known to exert their effects through various mechanisms, primarily by inhibiting key enzymes involved in the inflammatory cascade. mdpi.com A major mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. mdpi.comrjeid.com Some pyrazole-containing drugs, such as Celecoxib, are well-known for their selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation. nih.govmdpi.com This targeted action is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform. mdpi.com

Another critical anti-inflammatory mechanism for pyrazole derivatives involves the inhibition of mitogen-activated protein kinases (MAPKs), particularly p38 MAP kinase. nih.govnih.gov The p38 MAP kinase pathway plays a crucial role in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins. nih.govresearchgate.net A novel class of 5-aminopyrazole derivatives has been identified as highly selective inhibitors of p38 MAP kinase. nih.govmdpi.com X-ray crystallography studies have revealed that these inhibitors bind to the ATP binding pocket of the p38 enzyme. nih.govmdpi.com This interaction is crucial for their inhibitory activity, making them promising candidates for controlling inflammatory disorders. scirp.org The ability of pyrazole scaffolds to target multiple pathways, including both COX and MAPK, highlights their versatility as anti-inflammatory agents. nih.govnih.gov

Assessment of Antimicrobial Spectrum and Efficacy

The pyrazole nucleus is a core component in many compounds exhibiting a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. benthamscience.commdpi.commdpi.com Research has demonstrated that the efficacy of these compounds is highly dependent on the nature and position of substituents on the pyrazole ring. mdpi.com For instance, the presence of halogen substituents, such as chlorine or bromine, has been shown to enhance antimicrobial potency, likely due to their lipophilic properties which may facilitate cell membrane penetration. mdpi.com

Derivatives have been tested against a range of bacterial and fungal strains. Studies on various substituted pyrazoles have shown moderate to potent activity against both Gram-positive bacteria (e.g., Streptococcus pneumoniae, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Salmonella typhi). nih.govnih.gov Some pyrazole-thiazolo derivatives have displayed excellent inhibitory power against multiple bacterial species, in some cases comparable to standard antibiotics like gentamycin and ciprofloxacin. nih.gov In the realm of antifungal activity, pyrazole derivatives have shown efficacy against pathogenic fungi such as Aspergillus niger. nih.gov The development of pyrazole-based compounds continues to be a promising avenue for addressing the challenge of antimicrobial resistance. nih.govnih.gov

Compound TypeTarget OrganismActivity LevelReference
Pyrazole derivatives with chloro/bromo substituentsGram-positive and Gram-negative bacteria, FungiModerate to Potent mdpi.com
Imidazo-pyridine substituted pyrazolesBroad-spectrum antibacterial (Gram-positive & Gram-negative)Potent (MBC <1 μg/ml) nih.gov
Pyrazole-integrated thiazolo[2,3-b]quinazolinesStreptococcus pneumoniae, Clostridium tetani, Bacillus subtilis, Salmonella typhi, Vibrio cholera, Escherichia coliExcellent to Moderate nih.gov
5-hydroxy-3-methyl-1H-pyrazol-4-yl derivativesEscherichia coli, Streptococcus epidermidis, Aspergillus nigerHigh (MIC: 0.25-1 μg/mL) nih.gov
3-(4-Chlorophenyl)-4-substituted pyrazolesPathogenic fungi, Mycobacterium tuberculosisGood to Interesting rsc.org

Structure-Activity Relationship (SAR) of this compound Derivatives

The biological activity of pyrazole derivatives is profoundly influenced by the chemical nature and structural arrangement of substituents on the heterocyclic ring. mdpi.comfrontiersin.org Structure-Activity Relationship (SAR) studies are therefore essential for optimizing the pharmacological profile of compounds like this compound. These investigations systematically explore how modifications to different parts of the molecule—such as the phenyl ring, the amino group, and the pyrazole core itself—affect target affinity, potency, and selectivity. frontiersin.orgnih.gov

Critical Role of the 5-Amino Group in Molecular Recognition and Pharmacological Profile

The 5-amino group is a crucial functional group for the pharmacological activity of this class of pyrazoles, particularly for their anti-inflammatory effects via p38 MAP kinase inhibition. nih.govnih.gov X-ray crystallography has demonstrated that this exocyclic amino group forms a unique and critical hydrogen bond with the side-chain hydroxyl of threonine 106 in the ATP binding pocket of the p38α enzyme. nih.gov This specific interaction is believed to be a major contributor to the high selectivity of these compounds for p38 MAP kinase over other kinases. nih.gov The functionalization of the pyrazole nucleus with an amino group at the C5 position provides a versatile framework for creating potent and selective ligands for various enzymes and receptors. nih.govresearchgate.net The high versatility of 5-aminopyrazole derivatives has led to their use as building blocks for a wide range of bioactive molecules, including kinase inhibitors and anti-inflammatory agents. nih.govmdpi.com

Influence of Pyrazol-3-ol Tautomerism on Biological Activity

Pyrazol-3-ol systems, also known as pyrazolones, can exist in several tautomeric forms, which can significantly influence their biological activity. researchgate.netnih.govnih.gov For a 1H-pyrazol-3-ol, three main tautomers are possible: the OH-form (1H-pyrazol-3-ol), the NH-form (1,2-dihydro-3H-pyrazol-3-one), and the CH-form. researchgate.net The equilibrium between these forms is sensitive to the nature of the substituents on the ring and the polarity of the solvent environment. researchgate.netnih.gov

Correlation Between Substituent Variations on the Pyrazole Ring and Pharmacological Potency and Selectivity

Position on Pyrazole RingSubstituent TypeImpact on ActivityReference
C3Phenyl, ChlorophenylCan influence synthetic accessibility and steric interactions. acs.orgacs.org
C4Aryl groups (e.g., 3-Chlorophenyl)Fits into hydrophobic pockets of targets; electron-withdrawing groups can enhance potency. frontiersin.org
C5Amino group (NH2)Forms critical H-bonds with target residues (e.g., Thr106 in p38), crucial for selectivity. nih.gov
N1Lipophilic moieties (methyl, phenyl)Can decrease or modulate binding affinity depending on the target. nih.gov

Detailed Molecular Mechanism of Action Studies

The therapeutic efficacy of any drug candidate is fundamentally linked to its molecular mechanism of action. For enzyme inhibitors like this compound, this involves a detailed understanding of how the molecule interacts with its biological target at an atomic level. These interactions are governed by a combination of non-covalent forces, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, which collectively determine the binding affinity and selectivity of the compound.

Ligand-Target Binding Interactions: Analysis of Hydrogen Bonding, Hydrophobic Interactions, and Electrostatic Forces

The binding of this compound to its putative kinase target is a multifaceted process involving a symphony of intermolecular forces. The aminopyrazole core is adept at forming critical hydrogen bonds, while the substituted phenyl ring engages in significant hydrophobic and electrostatic interactions.

Hydrogen Bonding: The aminopyrazole scaffold is a versatile hydrogen bond donor and acceptor, a feature crucial for its interaction with the hinge region of protein kinases. This interaction is a hallmark of many kinase inhibitors, as it mimics the binding of the adenine (B156593) base of ATP. Specifically, the 5-amino group and the pyrazole ring nitrogens can form a bidentate hydrogen bond with the backbone amide of a hinge region amino acid, such as cysteine. In studies of analogous 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones targeting p38α MAP kinase, a unique hydrogen bond was observed between the exocyclic amino group of the inhibitor and the side chain of threonine 106, contributing significantly to the inhibitor's selectivity. nih.gov It is highly probable that this compound engages in similar hydrogen bonding patterns, anchoring it within the ATP-binding pocket of its target kinase.

Functional Group Potential Interaction Interacting Partner in Target (Example)
5-Amino group (-NH2)Hydrogen Bond DonorBackbone Carbonyl of Hinge Residue (e.g., Cysteine, Leucine)
Pyrazole Ring Nitrogen (N1-H)Hydrogen Bond DonorBackbone Carbonyl of Hinge Residue
Pyrazole Ring Nitrogen (N2)Hydrogen Bond AcceptorBackbone Amide of Hinge Residue
3-Hydroxyl group (-OH)Hydrogen Bond Donor/AcceptorSolvent or nearby residues

Electrostatic Forces: The distribution of electron density within this compound gives rise to electrostatic interactions with the target protein. The electronegative chlorine atom on the phenyl ring creates a dipole moment, which can interact favorably with polar residues or regions of electrostatic potential within the binding site. Furthermore, the pyrazole ring itself is an aromatic system with a distinct quadrupole moment that can contribute to electrostatic binding energy.

Conformational Analysis and Identification of Bioactive Conformations

The relative orientation of these two rings is defined by the torsional angle between them. This rotation will be influenced by the steric hindrance between the ortho-hydrogen of the phenyl ring and the substituents on the pyrazole ring, as well as by the electronic interactions between the two aromatic systems. It is likely that there exists a preferred low-energy conformation in solution, but the bioactive conformation adopted upon binding to the target kinase may differ.

Computational modeling and techniques such as X-ray crystallography of ligand-protein complexes are invaluable for identifying the bioactive conformation. For related 5-aminopyrazole inhibitors, crystallographic studies have revealed that the pyrazole and the attached aryl ring are often not coplanar, adopting a twisted conformation that allows for optimal fitting into the binding site. The specific dihedral angle of this twist is a critical parameter for inhibitory potency. The bioactive conformation of this compound would be the one that best presents its key interacting moieties—the hydrogen bonding groups of the aminopyrazole core and the hydrophobic 3-chlorophenyl ring—to their respective binding partners within the kinase active site.

Rotatable Bond Description Potential Impact on Bioactive Conformation
C(4)-C(1') (Pyrazole-Phenyl)Rotation around the bond connecting the pyrazole ring to the 3-chlorophenyl ring.Determines the spatial orientation of the 3-chlorophenyl group relative to the pyrazole core, influencing hydrophobic and electrostatic interactions. The dihedral angle is critical for fitting into the hydrophobic pocket.
C(5)-N (Amino)Rotation of the amino group.Can influence the directionality of hydrogen bonds with the kinase hinge region.
C(3)-O (Hydroxyl)Rotation of the hydroxyl group.May affect hydrogen bonding with nearby residues or solvent molecules.

Computational Chemistry and Molecular Modeling of 5 Amino 4 3 Chlorophenyl 1h Pyrazol 3 Ol

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Activity Based on Molecular Descriptors

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental tools in computational drug design. nih.gov These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrazole (B372694) derivatives, the development of robust 2D and 3D-QSAR models is a common strategy to forecast their therapeutic potential against various biological targets. nih.gov

The process begins with the calculation of a wide array of molecular descriptors for a set of known pyrazole analogs with measured biological activity. These descriptors quantify various aspects of the molecular structure, including electronic, steric, topological, and thermodynamic properties. nih.govchemrevlett.com Statistical methods, such as multiple linear regression (MLR) and machine learning algorithms, are then employed to build a model that links these descriptors to the observed activity. nih.govnih.gov The predictive power of the resulting model is rigorously validated using both internal and external sets of compounds. nih.gov Such validated models can then be used to predict the activity of new, untested compounds like 5-Amino-4-(3-chlorophenyl)-1H-pyrazol-3-ol and its derivatives. nih.gov

Table 1: Common Molecular Descriptors Used in QSAR Models for Pyrazole Derivatives This table is representative of descriptors used in studies of pyrazole analogs and is for illustrative purposes.

Descriptor ClassSpecific Descriptor ExamplesPotential Significance for this compound
Electronic Descriptors Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Mulliken chargesInfluence hydrogen bonding, electrostatic interactions with the target, and reactivity. The chlorine atom and amino/hydroxyl groups are key sites for these interactions.
Steric/Topological Descriptors Molecular weight, Molecular volume, Surface area (VdW, SAS), Shape indices (Kappa indices), Topological Polar Surface Area (TPSA)Define the size and shape constraints for binding to the active site of a biological target. The 3-chlorophenyl group significantly impacts the steric profile.
Thermodynamic Descriptors LogP (octanol/water partition coefficient), Hydration energy, Molar refractivityRelate to the compound's solubility, membrane permeability, and overall pharmacokinetic profile.
3D-QSAR Field Descriptors Comparative Molecular Field Analysis (CoMFA) steric and electrostatic fields, Comparative Molecular Similarity Indices Analysis (CoMSIA) fields (steric, electrostatic, hydrophobic, H-bond donor/acceptor)Provide a 3D map of favorable and unfavorable regions for interaction around the molecule, guiding specific substitutions on the pyrazole and phenyl rings for enhanced activity.

Data synthesized from multiple sources for illustrative purposes. chemrevlett.com

Identification of Key Structural Descriptors Driving Potency and Selectivity

Structure-activity relationship (SAR) studies on aminopyrazole derivatives reveal that specific structural features are crucial for their biological effects. nih.govnih.gov The potency and selectivity of compounds like this compound are dictated by the nature and position of substituents on both the pyrazole core and its appended phenyl ring. frontiersin.org

The amino group at position 5 is a key feature of the aminopyrazole scaffold, often involved in critical hydrogen bonding interactions with target proteins. nih.govacs.org The hydroxyl group at position 3, due to keto-enol tautomerism common in pyrazolones, can also act as a hydrogen bond donor or acceptor. researchgate.net The substitution pattern on the phenyl ring at position 4 is a primary determinant of potency and selectivity. frontiersin.org For the target compound, the chlorine atom at the meta-position of the phenyl ring introduces specific electronic and steric properties that influence its binding orientation and strength within a receptor's active site. Computational analyses, such as molecular docking, can elucidate how these groups interact with specific amino acid residues. researchgate.net For instance, aminosulfonyl moieties on related structures have been shown to interact with key residues like Gln178 and Arg499 in COX-2, suggesting that the substituent's nature is vital for selectivity. frontiersin.org

Table 2: Influence of Structural Modifications on the Activity of Aminopyrazole Scaffolds This table summarizes general SAR findings for aminopyrazole derivatives to infer potential relationships for the target compound.

Structural Feature / ModificationGeneral Effect on Potency/SelectivityRelevance to this compound
N1-Substitution on Pyrazole Ring Large or aromatic substituents can enhance potency by accessing additional binding pockets.The unsubstituted N1-H allows for potential tautomerization and can act as a hydrogen bond donor.
C3-Substituent Can modulate activity and selectivity. Hydroxyl groups, as in the target compound, can participate in key interactions.The -OH group is a critical interaction point, potentially forming hydrogen bonds with the target protein.
C4-Aryl Substitution The nature and position of substituents on the aryl ring are critical for potency. Electron-withdrawing groups can be favorable.The 3-chlorophenyl group provides a specific steric and electronic profile that influences binding affinity and selectivity.
C5-Amino Group Often essential for activity, forming key hydrogen bonds with the hinge region of kinases or other enzyme targets. nih.govnih.govThe -NH2 group is a primary pharmacophoric feature for target engagement.

Data synthesized from multiple sources for illustrative purposes. nih.govfrontiersin.org

Virtual Screening Approaches for Identification of Novel Analogs and Lead Optimization

Virtual screening is a powerful computational technique used to search large compound libraries for molecules that are likely to bind to a specific biological target. nih.gov This approach accelerates the discovery of novel analogs of this compound and facilitates lead optimization. researchgate.net Virtual screening can be broadly categorized into structure-based and ligand-based methods. tandfonline.com

Structure-based virtual screening (SBVS) relies on the 3D structure of the target protein. Molecular docking is the most common SBVS method, where candidate molecules are computationally placed into the binding site of the target, and their binding affinity is estimated using scoring functions. researchgate.net This allows for the identification of compounds with favorable interactions and shape complementarity. tandfonline.com

Ligand-based virtual screening (LBVS) is employed when the 3D structure of the target is unknown. These methods use the structure of a known active ligand, such as this compound, as a template. Pharmacophore modeling is a key LBVS technique that defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. acs.orgtandfonline.com This pharmacophore model is then used as a 3D query to screen databases for molecules containing a similar arrangement of features.

Following an initial virtual screen, the top-ranking "hit" compounds are often subjected to more rigorous computational analysis, such as molecular dynamics (MD) simulations, to evaluate the stability of the predicted ligand-protein complex over time before being selected for experimental validation. nih.gov

Table 3: Illustrative Examples of Hits from Virtual Screening of Pyrazole-Containing Libraries This table presents examples from studies on pyrazole derivatives to demonstrate the outcome of virtual screening campaigns.

Study FocusScreening MethodExample Hit Scaffold IdentifiedPotential for Analog Discovery
Anti-hyperglycemic agents Ligand-based screening followed by docking against PPARγPyrazole derivatives of usnic acidDemonstrates the ability to identify novel pyrazole-based scaffolds with good predicted binding energy. nih.gov
Anti-HIV-1 agents Pharmacophore modeling and docking2,4-dihydropyrano[2,3-c]pyrazoleShows how screening can uncover entirely new heterocyclic systems that mimic the pharmacophoric features of a known active compound. tandfonline.com
Janus Kinase (JAK) inhibitors Pharmacophore-based screening and kinase assaysPyrazolone (B3327878) derivative with a sulfonamide group (TK4g)Highlights the identification of potent inhibitors by screening for specific interactions, such as hydrogen bonding with the kinase hinge region. acs.org

Data synthesized from multiple sources for illustrative purposes. acs.orgnih.govtandfonline.com

Future Directions and Emerging Research Avenues for 5 Amino 4 3 Chlorophenyl 1h Pyrazol 3 Ol Derivatives

Design and Synthesis of Next-Generation Analogs with Enhanced Biological Profiles

The future development of derivatives based on the 5-Amino-4-(3-chlorophenyl)-1H-pyrazol-3-ol core hinges on the rational design and synthesis of new analogs with superior biological properties. Structure-activity relationship (SAR) studies are fundamental to this effort, aiming to correlate specific structural features with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles. researchgate.netresearchgate.net

Key strategies for designing next-generation analogs include:

Substitution Modification : The position and nature of substituents on the pyrazole (B372694) ring are critical for biological activity. researchgate.net For instance, modifying the 3-chlorophenyl group by altering the halogen's position or replacing it with other electron-withdrawing or electron-donating groups can significantly influence target binding affinity. researchgate.net

Functional Group Bioisosteric Replacement : Replacing the amino or hydroxyl groups with bioisosteres can modulate the compound's physicochemical properties, such as solubility and membrane permeability, thereby improving bioavailability. researchgate.net

Molecular Hybridization : Combining the pyrazole scaffold with other known pharmacophores is a powerful strategy to create hybrid molecules with potentially synergistic or novel activities. researchgate.net

Modern synthetic methodologies are crucial for the efficient production of these novel derivatives. Advanced techniques like multicomponent reactions (MCRs), microwave-assisted synthesis, and green chemistry approaches offer advantages over classical methods, including higher yields, shorter reaction times, and reduced environmental impact. researchgate.netmdpi.com For example, one-pot protocols for synthesizing substituted 5-amino-1H-pyrazole-4-carbonitriles have been developed using recyclable catalysts, demonstrating the feasibility of sustainable synthesis. researchgate.net

Modification StrategyStructural Change ExampleAnticipated Biological Profile EnhancementReference
Substitution on Phenyl RingReplacing 3-chloro with 4-fluoro or 3,4-dichloroImproved target selectivity and metabolic stability researchgate.net
N-1 Position DerivatizationIntroducing aryl or alkyl groups at the N-1 position of the pyrazole ringModulation of lipophilicity and interaction with receptor pockets nih.gov
C-5 Amino Group AcylationFormation of amide or sulfonamide derivativesIntroduction of new hydrogen bond donors/acceptors to enhance binding affinity mdpi.com
Molecular HybridizationFusing the pyrazole ring with other heterocycles like triazole or pyrimidine (B1678525)Creation of dual-target inhibitors or compounds with novel mechanisms of action researchgate.netnih.gov

Exploration of Novel Therapeutic Applications Beyond Current Indications

While pyrazole derivatives are well-established as anti-inflammatory and anticancer agents, the unique structural features of this compound analogs present opportunities for exploration in other therapeutic areas. mdpi.comnih.govmdpi.com The diverse biological activities reported for the broader pyrazole class suggest significant untapped potential. mdpi.comnih.gov

Emerging research areas for these derivatives include:

Antimicrobial and Antiviral Agents : There is a growing need for new drugs to combat resistant pathogens. Pyrazole derivatives have shown promise as antibacterial and antiviral agents. tandfonline.comresearchgate.net For example, certain aniline-derived pyrazoles are active against methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.com Future work could focus on screening derivatives against a broad spectrum of bacteria, fungi, and viruses.

Neurodegenerative Diseases : Some heterocyclic compounds have shown neuroprotective properties. Investigating the potential of these pyrazole derivatives to modulate pathways involved in diseases like Alzheimer's or Parkinson's could open new therapeutic avenues.

Antiparasitic Applications : Derivatives of related 5-aminopyrazoles have been synthesized and evaluated for activity against parasites such as Leishmania amazonensis, with some compounds showing promising efficacy against both promastigote and amastigote forms. nih.gov This provides a strong rationale for testing this compound derivatives against various parasitic diseases.

Pyrazole Derivative ClassInvestigated Novel ApplicationKey Finding/TargetReference
5-(5-amino-1-aryl-1H-pyrazol-4-yl)-1H-tetrazolesAntileishmanialActivity against Leishmania amazonensis nih.gov
Aniline-derived pyrazolesAntibacterialActivity against MRSA and vancomycin-resistant enterococci tandfonline.comresearchgate.net
Pyrazole-triazole hybridsAntidiabeticInhibition of α-glucosidase and α-amylase enzymes researchgate.net
Fused pyrazole derivativesKinase Inhibition (Anticancer)Potent dual inhibition of EGFR and VEGFR-2 mdpi.com

Integration with Advanced Drug Discovery Technologies and Methodologies

The integration of advanced technologies, particularly artificial intelligence (AI) and computational chemistry, is set to revolutionize the discovery and development of novel pyrazole derivatives. researchgate.net These methodologies can significantly accelerate the identification of promising candidates, optimize their properties, and reduce the time and cost of research. nih.govresearchgate.net

Key technological integrations include:

AI-Driven Drug Design : AI algorithms, including machine learning (ML) and deep learning (DL), can analyze vast datasets to identify complex structure-activity relationships. pharmafeatures.commdpi.com These tools can be used for virtual screening of large compound libraries, predicting the biological activity and physicochemical properties (e.g., solubility, toxicity) of new pyrazole analogs. nih.govnih.gov

Generative Models for De Novo Design : AI can design entirely new molecules from scratch. Generative models can be trained on known pyrazole structures and their activities to create novel analogs of this compound that are optimized for specific biological targets and drug-like properties.

High-Throughput Screening (HTS) : While not new, the integration of HTS with automated synthesis and AI-based data analysis allows for the rapid testing of thousands of compounds, quickly identifying hits from newly synthesized pyrazole libraries. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) : Computational QSAR models play a vital role in predicting the biological activity of compounds based on their chemical structure. researchgate.net AI-powered QSAR can build more accurate predictive models to guide the synthesis of more potent and selective derivatives. pharmafeatures.com

Strategies for Uncovering Latent or Off-Target Pharmacological Activities for Repurposing

Drug repurposing, or finding new uses for existing compounds, is an efficient strategy that can save time and resources. Derivatives of this compound, potentially developed for one indication, may possess hidden or "off-target" activities that make them suitable for others. researchgate.net

Strategies for uncovering these latent activities include:

Computational Target Prediction and Reverse Docking : In silico methods can be used to screen a library of synthesized pyrazole derivatives against a wide array of known biological targets. Reverse docking, where a compound is docked into the binding sites of numerous proteins, can help identify unexpected molecular targets and suggest potential new therapeutic applications.

Phenotypic Screening : This approach involves testing compounds in cell-based or whole-organism models without a preconceived target. By observing the phenotypic changes, researchers can uncover unexpected biological effects, which can then be investigated further to identify the underlying mechanism of action.

Genomic and Proteomic Profiling : Treating cells with a pyrazole derivative and analyzing the resulting changes in gene or protein expression can provide clues about the compound's mechanism of action and potential off-target effects. This information can highlight new signaling pathways affected by the compound, suggesting its utility in different disease contexts.

By systematically applying these strategies, researchers can unlock the full therapeutic potential of the this compound chemical space, leading to the development of novel treatments for a wide range of diseases.

Q & A

Basic: What are the standard synthetic routes for 5-Amino-4-(3-chlorophenyl)-1H-pyrazol-3-ol?

A common method involves cyclocondensation of hydrazine derivatives with appropriate carbonyl precursors. For example, reacting 3-chlorophenyl-substituted diketones with hydrazine hydrate in ethanol under reflux (8–12 hours) yields the target compound. Post-synthesis purification via recrystallization from ethanol is typical, with yields around 78% . Characterization often includes IR spectroscopy (e.g., NH stretch at ~3218 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.4–7.8 ppm) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., NH, C=O, C≡N) .
  • ¹H NMR : Resolves aromatic protons and exchangeable NH groups (e.g., δ 12.38 ppm for NH) .
  • Mass spectrometry : Confirms molecular weight (e.g., m/z 271 [M⁺] for derivatives) .
  • Elemental analysis : Validates purity and composition.

Advanced variants may integrate ¹³C NMR and 2D experiments for regiochemical confirmation.

Advanced: How can crystallographic data for this compound be validated?

Crystal structures are refined using programs like SHELXL , which employs least-squares minimization against diffraction data. Validation includes:

  • R-factor analysis : Acceptable R₁ values < 0.05 for high-resolution data.
  • ADDSYM checks : Ensure no missed symmetry in the lattice.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C...H, N...H contributions) using tools like Crystal Explorer .
  • PLATON validation : Detects twinning or disorder .

Advanced: How do intermolecular interactions influence the material properties of this compound?

Intermolecular forces (e.g., hydrogen bonding, π-π stacking) dictate stability and energetic performance. For example:

  • Hirshfeld analysis of related chlorophenyl-pyrazole derivatives reveals stabilizing interactions: N...H (19.4%), Cl...H (12.7%), and H...H (12.5%) .
  • Graph set analysis (Etter’s formalism) classifies hydrogen-bonding patterns (e.g., chains or rings), impacting crystal density and thermal stability .

Basic: What are the thermal decomposition profiles of this compound?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal exothermic decomposition. For analogs, decomposition onset occurs at ~200°C, producing radicals (e.g., 3-chlorophenyl and tetrazole radicals). Kinetic parameters (e.g., activation energy via Flynn-Wall-Ozawa method) guide stability assessments .

Advanced: How can computational tools predict the energetic performance of derivatives?

Software like EXPLO5 V6.03 calculates detonation velocity (D) and pressure (P) using crystal density and heat of formation. For example, a derivative with D = 4409 m/s and P = 5.4 GPa highlights potential as a high-energy material . Adjustments in substituents (e.g., trifluoromethyl groups) optimize oxygen balance (-141.742) and detonation efficiency .

Advanced: How are derivatives of this compound designed for biological evaluation?

Rational design involves:

  • Heterocyclic fusion : Reacting with acetylacetone yields pyrazolo[1,5-a]pyrimidines, enhancing π-stacking for target binding .
  • Structure-activity relationship (SAR) : Substituents (e.g., 3-chlorophenyl) modulate lipophilicity and electronic effects. In vitro assays (e.g., antibacterial or anticancer screens) validate activity .

Basic: How are synthetic discrepancies resolved (e.g., unexpected byproducts)?

  • Chromatographic monitoring (TLC/HPLC) identifies intermediates.
  • Isolation and characterization : Recrystallization or column chromatography separates byproducts, followed by spectroscopic comparison .
  • Mechanistic analysis : DFT calculations (e.g., Gaussian) model reaction pathways to explain regioselectivity .

Advanced: What strategies mitigate contradictions in crystallographic and spectroscopic data?

  • Multi-method validation : Cross-check XRD data with solid-state NMR or Raman spectroscopy.
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .
  • Dynamic disorder modeling : Apply SQUEEZE (PLATON) to account for solvent effects .

Advanced: How are Mannich reactions applied to functionalize this compound?

Reaction with bis(methoxymethyl)diaza-18-crown-6 under Mannich conditions introduces NCH₂N-linked crown ether moieties. Optimize pH (8–9) and temperature (60–80°C) to achieve >98% yield. Applications include ion-sensing or catalytic frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.